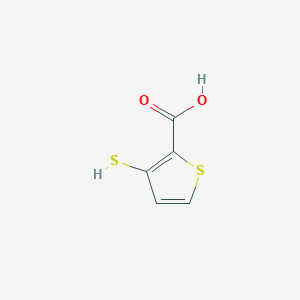

3-Sulfanyl-2-thiophenecarboxylic acid

Description

Historical Context and Significance of the Thiophene (B33073) Heterocycle in Chemical Research

The story of thiophene begins in 1882 with its discovery by Viktor Meyer. Initially, thiophene was identified as an impurity in benzene (B151609) derived from coal tar. Meyer observed that a reaction between crude benzene and isatin (B1672199) in the presence of sulfuric acid produced a blue dye called indophenin, a reaction that failed when purified benzene was used. This led him to isolate the responsible sulfur-containing compound, which he named thiophene.

For many years, thiophene was primarily a chemical curiosity. However, its structural resemblance to benzene, coupled with its distinct reactivity, eventually drew the attention of organic chemists. The thiophene ring is considered an aromatic system, though it is generally more reactive than benzene in electrophilic substitution reactions. This heightened reactivity provides a facile route to a wide variety of substituted derivatives.

In the 20th century, the significance of the thiophene heterocycle expanded dramatically, particularly in the field of medicinal chemistry. Researchers discovered that incorporating a thiophene ring into the structure of a biologically active compound could lead to enhanced potency, altered selectivity, or improved pharmacokinetic profiles. Thiophene derivatives have since become crucial components in a wide range of pharmaceuticals. Furthermore, the unique electronic properties of thiophene have made it a valuable building block in the development of organic semiconductors, conducting polymers like polythiophene, and organic light-emitting diodes (OLEDs).

Structural Classification and Nomenclature of Substituted Thiophenecarboxylic Acids

The nomenclature of substituted thiophenecarboxylic acids follows the systematic rules established by the International Union of Pure and Applied Chemistry (IUPAC). The numbering of the thiophene ring begins at the sulfur atom (position 1) and proceeds sequentially around the ring. A carboxylic acid group can be attached at either the 2- or 3-position (the 4- and 5-positions are equivalent to the 3- and 2-positions, respectively, in monosubstituted thiophenes).

When additional sulfur-containing functional groups are present, their positions are indicated by numbers, and their names are incorporated as prefixes. The three key sulfur oxidation states are:

Sulfanyl (B85325): The -SH group, also commonly referred to as a mercapto group.

Sulfinyl: The -S(O)R group (e.g., a sulfoxide), where R is an alkyl or aryl group.

Sulfonyl: The -SO₂R group (e.g., a sulfone or sulfonamide).

The compound of interest, 3-Sulfanyl-2-thiophenecarboxylic acid , is named accordingly: the carboxylic acid (-carboxylic acid) is the principal functional group and is located at position 2 of the thiophene ring. The sulfanyl group (-Sulfanyl) is a substituent at position 3.

| Functional Group | General Structure | Example Name |

|---|---|---|

| Sulfanyl | R-SH | This compound |

| Sulfinyl (Sulfoxide) | R-S(O)-R' | 3-(Methylsulfinyl)-2-thiophenecarboxylic acid |

| Sulfonyl (Sulfone) | R-SO₂-R' | 3-(Methylsulfonyl)-2-thiophenecarboxylic acid |

Overview of Research Trajectories for this compound and its Analogs

Research into This compound and its analogs is primarily situated within the broader context of developing novel heterocyclic compounds for applications in medicinal and agricultural chemistry. The specific arrangement of a carboxylic acid and an adjacent sulfanyl group on a thiophene ring creates a molecule with multiple reactive sites, making it a versatile synthetic intermediate.

The primary research interest in this and related structures often revolves around their utility as building blocks for more complex molecules. For instance, halogenated 2-thiophenecarboxylic acid derivatives serve as key intermediates in the synthesis of new families of insecticides. beilstein-journals.org The carboxylic acid functional group can be readily converted into esters, amides, or acid chlorides, providing a chemical handle to attach the thiophene moiety to other molecular scaffolds. beilstein-journals.org

The sulfanyl group is also a key site for chemical modification. It can be alkylated to form thioethers or oxidized to produce the corresponding sulfinyl (sulfoxide) and sulfonyl (sulfone) derivatives. These transformations are crucial for fine-tuning the electronic and steric properties of the molecule to optimize its interaction with biological targets. While detailed synthetic routes and extensive research findings specifically for this compound are not widely published in mainstream literature, its basic properties have been documented. chemsynthesis.com

Analogs, such as 2-aminothiophene-3-carboxylic acid derivatives, have been investigated for their potential as allosteric modulators of receptors like the GABA-B receptor. Other research has focused on the synthesis of various substituted 2-thiophenecarboxylic acids as precursors to carbohydrazides, which are themselves important building blocks for creating compounds with potential therapeutic activities. hhu.de The Fiesselmann Thiophene Synthesis, a classic method, involves the condensation of thioglycolic acid with α,β-acetylenic esters, leading to the formation of 3-hydroxy-2-thiophenecarboxylic acids, which are structural analogs of the sulfanyl compound. derpharmachemica.com

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Research Interest |

|---|---|---|---|---|

| This compound | C₅H₄O₂S₂ | 160.22 | 138-140 | Synthetic intermediate. chemsynthesis.com |

| 4-Bromo-3-methyl-2-thiophenecarbonyl chloride | C₆H₄BrClOS | 243.52 | Not specified | Building block for insecticides. beilstein-journals.org |

| 3,4,5-Trichloro-2-thiophenecarbonyl chloride | C₅Cl₄OS | 265.92 | Not specified | Building block for insecticides. beilstein-journals.org |

| 2-Thiophenecarbohydrazide | C₅H₆N₂OS | 142.18 | Not specified | Precursor for hydrazones and Schiff bases. hhu.de |

Structure

3D Structure

Properties

IUPAC Name |

3-sulfanylthiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4O2S2/c6-5(7)4-3(8)1-2-9-4/h1-2,8H,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAJFGTARBDFRBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1S)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40363186 | |

| Record name | 3-sulfanyl-2-thiophenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90033-62-8 | |

| Record name | 3-sulfanyl-2-thiophenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Sulfanyl 2 Thiophenecarboxylic Acid and Its Derivatives

Direct Synthesis Approaches for 3-Sulfanyl-2-thiophenecarboxylic Acid

The direct synthesis of this compound presents a significant challenge due to the need for regioselective functionalization at two adjacent positions on the thiophene (B33073) ring. Methodologies often involve multi-step sequences combining thiolation and carboxylation reactions.

Thiolation Strategies

Thiolation of the thiophene ring, particularly at the 3-position, can be achieved through the reaction of an organometallic intermediate with a sulfur source. A common approach involves the use of a Grignard reagent. For instance, the synthesis of a related compound, 3-(2-mercapto-thiophene) butyric acid, is accomplished by reacting the Grignard reagent of 2-bromothiophene (B119243) with elemental sulfur in an ethereal solvent like tetrahydrofuran (B95107) (THF). nih.gov This suggests a potential pathway where a suitably protected 2-carboxy-3-thienyl Grignard reagent could be reacted with sulfur.

Alternatively, direct lithiation of a substituted thiophene followed by quenching with a sulfur electrophile is a viable strategy. However, achieving regioselective lithiation at the 3-position in the presence of a carboxylic acid at the 2-position would require careful selection of directing groups and reaction conditions to avoid interference from the acidic proton of the carboxyl group.

Carboxylation Reactions

The introduction of a carboxylic acid group at the 2-position of a thiophene ring is a well-established transformation. Common methods include the carbonation of an organometallic intermediate, such as a Grignard or organolithium reagent, with carbon dioxide. prepchem.comrsc.org For example, 3-methyl-2-thiophenecarboxylic acid can be produced by reacting the Grignard reagent of 2-chloro-3-methylthiophene (B80250) with carbon dioxide, followed by acidification. researchgate.net

A potential direct route to this compound could, therefore, involve the formation of a di-lithiated or a mixed Grignard-lithium intermediate from a di-halogenated thiophene, followed by sequential reaction with a sulfur electrophile and carbon dioxide. However, controlling the regioselectivity of such a process would be a primary synthetic hurdle.

Synthesis of Sulfinyl and Sulfonyl Analogs of this compound

The sulfinyl and sulfonyl analogs of this compound are typically prepared through oxidation of the corresponding sulfanyl (B85325) compound or by building the oxidized sulfur functionality onto the thiophene ring through sulfonation followed by chemical modifications.

Controlled Oxidation of Sulfanyl Precursors

The oxidation of a sulfanyl group to a sulfinyl (sulfoxide) or sulfonyl (sulfone) group requires careful control of the oxidizing agent and reaction conditions to achieve the desired oxidation state.

For the synthesis of the sulfinyl analog , selective oxidation of this compound can be achieved using mild oxidizing agents. A common reagent for the conversion of sulfides to sulfoxides is hydrogen peroxide in the presence of an acid catalyst, such as acetic acid. researchgate.net The stoichiometry of the oxidant is crucial to prevent over-oxidation to the sulfone. Other reagents that can be employed for this selective oxidation include sodium periodate (B1199274) and meta-chloroperoxybenzoic acid (m-CPBA) at controlled temperatures.

To obtain the sulfonyl analog , stronger oxidizing conditions are necessary. This can be achieved by using an excess of hydrogen peroxide, often with a catalyst, or by employing more potent oxidizing agents like potassium permanganate (B83412) or Oxone®. pageplace.de The complete oxidation of the sulfide (B99878) to the sulfone is generally a more straightforward transformation than the selective oxidation to the sulfoxide (B87167).

| Starting Material | Target Product | Reagents and Conditions |

| This compound | 3-Sulfinyl-2-thiophenecarboxylic acid | H₂O₂ (1 equiv.), Acetic Acid, Room Temperature |

| This compound | 3-Sulfonyl-2-thiophenecarboxylic acid | H₂O₂ (>2 equiv.), catalyst (e.g., Na₂WO₄), Heat |

| This compound | 3-Sulfonyl-2-thiophenecarboxylic acid | KMnO₄ or Oxone® |

Sulfonation and Subsequent Chemical Modifications

An alternative route to the sulfonyl analog involves the direct sulfonation of a 2-thiophenecarboxylic acid derivative. The reaction of 2-thiophenecarboxylic acid with a strong sulfonating agent, such as chlorosulfonic acid, can introduce a chlorosulfonyl group onto the thiophene ring. pageplace.de The position of sulfonation is influenced by the directing effect of the carboxylic acid group.

The resulting 3-chlorosulfonyl-2-thiophenecarboxylic acid or its ester derivative is a versatile intermediate. For example, methyl 3-chlorosulfonylthiophene-2-carboxylate can be synthesized and subsequently hydrolyzed or reacted with ammonia (B1221849) to yield the corresponding sulfonic acid or sulfonamide. prepchem.comgoogle.com Specifically, the synthesis of 3-(aminosulfonyl)thiophene-2-carboxylic acid has been reported from methyl 3-chlorosulfonylthiophene-2-carboxylate. google.com

Strategies for Derivatization from Existing Thiophenecarboxylic Acid Scaffolds

The synthesis of this compound and its derivatives can also be approached by starting with a pre-functionalized thiophenecarboxylic acid, such as a halogenated derivative. 3-Bromo-2-thiophenecarboxylic acid is a key starting material for such strategies.

One approach is through nucleophilic aromatic substitution (SNAr). While aromatic halides are generally unreactive towards nucleophilic substitution, the presence of an activating group, such as a carboxylic acid, can facilitate the reaction. The reaction of 3-bromo-2-thiophenecarboxylic acid with a thiol-containing nucleophile, such as sodium hydrosulfide (B80085) or a protected thiol, in the presence of a base could potentially yield the desired 3-sulfanyl derivative. nih.govwikipedia.org

Palladium-catalyzed cross-coupling reactions offer another powerful tool for the formation of carbon-sulfur bonds. The reaction of 3-bromo-2-thiophenecarboxylic acid with a thiol in the presence of a palladium catalyst and a suitable ligand can lead to the formation of the corresponding thioether. rsc.orgnih.gov Subsequent cleavage of the protecting group, if any, would yield the target this compound.

| Starting Material | Reagent | Reaction Type | Product |

| 3-Bromo-2-thiophenecarboxylic acid | NaSH | Nucleophilic Aromatic Substitution | This compound |

| 3-Bromo-2-thiophenecarboxylic acid | R-SH, Pd catalyst, ligand | Palladium-Catalyzed C-S Coupling | 3-(R-sulfanyl)-2-thiophenecarboxylic acid |

These derivatization strategies provide a flexible approach, allowing for the introduction of a variety of sulfanyl-containing moieties at the 3-position of the 2-thiophenecarboxylic acid scaffold.

Halogenation and Regioselective Functional Group Interconversion

The synthesis of complex thiophene derivatives often hinges on the precise installation of functional groups, a process where halogenation and subsequent interconversion reactions play a pivotal role. The regioselectivity of these reactions is paramount, as the position of substitution on the thiophene ring dictates the final structure and properties of the molecule.

Halogenation of thiophene rings can be achieved using various reagents, and the outcome is highly dependent on the directing effects of existing substituents. jcu.edu.au For instance, in 3-alkylthiophenes, bromination typically occurs first at the 2-position and subsequently at the 5-position. jcu.edu.au The choice of halogenating agent, such as N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS), allows for the controlled introduction of bromine or iodine atoms, respectively. jcu.edu.au These halogen atoms are not merely static decorations; they serve as versatile handles for further transformations.

One of the most powerful applications of a halogen substituent is its participation in lithium-halogen exchange reactions. jcu.edu.au This functional group interconversion generates a highly reactive organolithium species, which can then be quenched with a wide array of electrophiles to introduce new functional groups in a regioselective manner. For example, a halogenated thiophene can be treated with a strong base like n-butyllithium to form a thienyllithium intermediate. This intermediate can then react with carbon dioxide to introduce a carboxylic acid group, a key step in the synthesis of thiophenecarboxylic acids. beilstein-journals.orgnih.govresearchgate.net This strategy allows for the conversion of a halogen atom into a carboxylic acid moiety at a specific position on the thiophene ring.

Furthermore, the development of environmentally benign halogenation methods aligns with the principles of green chemistry. For example, the use of sodium halides in conjunction with a copper catalyst in an environmentally friendly solvent like ethanol (B145695) has been shown to be effective for the synthesis of 3-halothiophenes from simple starting materials. nih.gov This approach avoids the use of harsh reagents and solvents, offering a more sustainable route to these important intermediates. nih.gov

The ability to control the position of halogenation and to subsequently convert the halogen into other desired functional groups is a cornerstone of synthetic strategy for preparing complex molecules like this compound and its derivatives.

Transition Metal-Catalyzed Coupling Reactions for Aromatic Substitution

Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of complex aromatic and heteroaromatic compounds, and the thiophene nucleus is no exception. These powerful reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity, providing a direct route to substituted thiophenes that would be difficult to access through classical methods. nih.govresearchgate.net

Palladium-catalyzed reactions, such as the Suzuki and Stille couplings, are widely used to form new carbon-carbon bonds. In the context of thiophene synthesis, a halogenated thiophene can be coupled with an organoboron or organotin reagent in the presence of a palladium catalyst to introduce a new aryl, vinyl, or alkyl group onto the thiophene ring. jcu.edu.au This is particularly useful for building more complex molecular architectures based on the thiophene scaffold.

The formation of carbon-sulfur (C-S) bonds is of direct relevance to the synthesis of this compound. Transition metals, particularly copper and palladium, are effective catalysts for C-S cross-coupling reactions. nih.govresearchgate.net These reactions typically involve the coupling of a thiol with an aryl halide or pseudohalide. nih.gov For instance, a halogenated 2-thiophenecarboxylic acid derivative could potentially be coupled with a sulfur nucleophile in the presence of a suitable transition metal catalyst to introduce the sulfanyl group at the 3-position. The Chan-Lam coupling, which uses copper catalysts to couple thiols with boronic acids, is another important method for C-S bond formation. ias.ac.in

While incredibly powerful, a known challenge in these reactions is the potential for sulfur-containing molecules to deactivate the metal catalyst. ias.ac.in Consequently, much research has been dedicated to developing robust catalytic systems with specialized ligands that can withstand the presence of sulfur and facilitate efficient C-S bond formation. researchgate.net The choice of metal, ligand, base, and solvent are all critical parameters that must be optimized to achieve high yields and prevent catalyst poisoning.

Multi-Step Synthetic Pathways and Reaction Optimization

A common strategy for synthesizing substituted 2-thiophenecarboxylic acids begins with a pre-functionalized thiophene. beilstein-journals.org For example, one might start with a commercially available 3-substituted thiophene and then introduce the carboxylic acid and sulfanyl groups in a stepwise fashion. beilstein-journals.org The order of these introductions is critical. For instance, introducing a halogen at the 2-position of a 3-substituted thiophene could be a key first step. This halogen then serves as a handle for introducing the carboxylic acid group, often via metallation followed by carboxylation. beilstein-journals.orgnih.govresearchgate.net

An alternative approach involves starting with a thiophene that already bears the carboxylic acid group and then introducing the substituent at the 3-position. This often requires careful consideration of the directing effects of the carboxylic acid group on subsequent electrophilic substitution reactions.

Development of Green Chemistry Principles in Thiophene Synthesis

In recent years, the principles of green chemistry have become increasingly important in the design of synthetic routes. The goal is to develop chemical processes that are more environmentally friendly by reducing waste, minimizing the use of hazardous substances, and improving energy efficiency. The synthesis of thiophene derivatives has been an active area for the application of these principles. researchgate.net

One key area of focus is the use of greener solvents. Traditional organic synthesis often relies on volatile and toxic organic solvents. Researchers are exploring the use of more benign alternatives such as water, ethanol, or even solvent-free conditions. nih.gov For example, green methods for the synthesis of thiophene chalcone (B49325) derivatives have been developed using techniques like microwave irradiation and ultrasound, often in the absence of a solvent. eurekaselect.com

Another important aspect of green chemistry is the development of more efficient catalytic systems. The use of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, is a particularly attractive approach. Metal-organic frameworks (MOFs) functionalized with thiophene have been explored as recyclable heterogeneous catalysts for various organic reactions. researchgate.net

Multicomponent reactions (MCRs) are another powerful tool in green chemistry. MCRs allow for the synthesis of complex molecules in a single step from three or more starting materials, which reduces the number of synthetic steps, saves time and resources, and minimizes waste. researchgate.net The development of MCRs for the synthesis of 2-aminothiophenes is a notable example of this approach. researchgate.net

Furthermore, the use of microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields in some cases, contributing to a more energy-efficient process. mdpi.com By embracing these and other green chemistry principles, the synthesis of thiophene derivatives can be made more sustainable and environmentally responsible.

Chemical Reactivity and Transformation Pathways of 3 Sulfanyl 2 Thiophenecarboxylic Acid Derivatives

Reactivity of the Sulfanyl (B85325)/Sulfinyl/Sulfonyl Functional Groups

The sulfur atom in 3-sulfanyl-2-thiophenecarboxylic acid derivatives is versatile, capable of existing in multiple oxidation states—sulfanyl (thioether/thiol), sulfinyl (sulfoxide), and sulfonyl (sulfone). This versatility dictates its reactivity, allowing for oxidation, reduction, and substitution reactions at the sulfur center.

Oxidation Reactions Leading to Higher Oxidation States of Sulfur

The sulfanyl group of thiophene (B33073) derivatives can be readily oxidized to the corresponding sulfoxide (B87167) and subsequently to the sulfone. This stepwise oxidation is a common transformation for organosulfur compounds. nih.gov The oxidation of sulfides is the most direct synthetic route to sulfoxides and sulfones. nih.gov

A variety of oxidizing agents can accomplish this transformation. Hydrogen peroxide (H₂O₂) is a common and environmentally benign oxidant, often used in conjunction with a catalyst. nih.govdicp.ac.cn For instance, the oxidation of thiophene derivatives by hydrogen peroxide can be catalyzed by methyltrioxorhenium(VII) (CH₃ReO₃), which proceeds readily through the sulfoxide intermediate to the sulfone. nih.govdicp.ac.cn Studies have shown that irrespective of the specific thiophene derivative, oxidation with systems like MTO/H₂O₂ can lead to quantitative conversion to the corresponding sulfone, with no sulfoxide intermediates detected in the final reaction mixture. dicp.ac.cn

The reactivity in the first oxidation step (sulfide to sulfoxide) is enhanced by electron-donating substituents on the thiophene ring, which increases the nucleophilicity of the sulfur atom. Conversely, the second oxidation step (sulfoxide to sulfone) is favored by electron-withdrawing groups. nih.gov

| Oxidizing Agent/System | Transformation | Conditions | Notes |

|---|---|---|---|

| Hydrogen Peroxide (H₂O₂)/Methyltrioxorhenium(VII) (MTO) | Sulfanyl → Sulfinyl → Sulfonyl | CH₂Cl₂ solvent, 3–6 hours | Quantitative conversion to sulfone is often observed. dicp.ac.cn |

| Hydrogen Peroxide (H₂O₂)/Glacial Acetic Acid | Sulfanyl → Sulfinyl | Transition-metal-free, room temperature | Highly selective for sulfoxide formation with excellent yields (90-99%). nih.gov |

| Urea-Hydrogen Peroxide/Phthalic Anhydride | Sulfanyl → Sulfonyl | Ethyl acetate (B1210297) solvent | Metal-free system that directly yields sulfones without observation of the sulfoxide. organic-chemistry.org |

| Selectfluor | Sulfanyl → Sulfoxide/Sulfonyl | H₂O as oxygen source, ambient temperature | Yields are nearly quantitative. The formation of sulfoxides can occur within minutes. organic-chemistry.org |

Reduction Reactions to Lower Oxidation States of Sulfur

The reduction of sulfones to sulfides is recognized as a chemically challenging transformation. cdnsciencepub.com Sulfones exhibit significant stability and resistance to many common reducing agents. acs.org However, powerful reagents have been developed that can effectively achieve this conversion.

Lithium aluminum hydride (LiAlH₄) is one such reagent capable of reducing sulfones, though it often requires harsh conditions and large molar excesses of the reagent. cdnsciencepub.comacs.org A more effective and convenient reagent is diisobutylaluminum hydride (Dibal-H), which can reduce aliphatic, alicyclic, and aromatic sulfones to their corresponding sulfides. cdnsciencepub.com More recent advancements have identified combination systems, such as LiAlH₄–TiCl₄, which can rapidly reduce a variety of sulfones to sulfides in high yields under milder conditions. psu.edursc.org

| Reducing Agent/System | Transformation | Conditions | Notes |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Sulfonyl → Sulfanyl | Ethyl ether, elevated temperatures | Often requires a large excess of the reagent (3-9 mol). cdnsciencepub.com High yields have been reported for benzothiophene (B83047) derivatives. acs.org |

| Diisobutylaluminum Hydride (Dibal-H) | Sulfonyl → Sulfanyl | Mineral oil or other suitable solvents | An effective and more convenient alternative to LiAlH₄. cdnsciencepub.com |

| LiAlH₄–TiCl₄ (2:1) | Sulfonyl → Sulfanyl | THF, -78 °C to room temperature | Provides high reduction yields in a relatively short time (30 min). psu.edu |

| Zinc/Acetic Acid/Hydrochloric Acid | Sulfonyl → Sulfanyl | - | Effective for specific structures like benzothiophene 1-dioxide. acs.org |

Nucleophilic and Electrophilic Substitution Reactions at Sulfur Centers

The sulfur atom in this compound derivatives can participate in both nucleophilic and electrophilic reactions, depending on its oxidation state.

Electrophilic Reactions (Sulfur as a Nucleophile): In its lowest oxidation state (sulfanyl), the sulfur atom is nucleophilic. libretexts.orglibretexts.org This is a general characteristic of sulfides, which are significantly more nucleophilic than their ether analogues. msu.edu They readily react with electrophiles, such as alkyl halides, in Sₙ2 reactions to form ternary sulfonium (B1226848) salts. libretexts.orglibretexts.org This reactivity allows for the alkylation of the sulfur atom.

Nucleophilic Substitution (Sulfur as an Electrophile): In higher oxidation states, such as sulfinyl and sulfonyl, the sulfur atom becomes electrophilic and is susceptible to nucleophilic attack. Nucleophilic substitution at the sulfur atom of sulfinyl derivatives has been studied theoretically and generally proceeds through an addition-elimination mechanism. nih.gov

For sulfonyl derivatives, such as thiophene-2-sulfonyl halides, the kinetics of nucleophilic substitution have been investigated. These reactions can proceed through an Sₙ2-type mechanism, which may shift towards an Sₙ1 or an addition-elimination (SₐN) process depending on the nucleophile, substituents on the thiophene ring, and the leaving group. researchgate.net The thiophene ring itself is generally more reactive towards nucleophilic substitution than corresponding benzene (B151609) compounds. uoanbar.edu.iqedurev.in

Transformations of the Carboxylic Acid Moiety

The carboxylic acid group at the 2-position of the thiophene ring is a versatile handle for a variety of chemical transformations, most notably the formation of esters and amides. These reactions typically proceed via activation of the carboxyl group.

Esterification Reactions

The synthesis of 2-thiophenecarboxylic acid esters is a common and well-documented transformation. Standard esterification methods, such as reacting the carboxylic acid with an alcohol under acidic conditions, are applicable. gatech.edu Alternatively, the carboxylic acid can be converted to a more reactive intermediate, such as an acid chloride, which then readily reacts with an alcohol to form the ester. beilstein-journals.org

Catalytic methods have also been developed. For instance, 2-thiophenecarboxylic acid and its derivatives can be synthesized via the reaction of thiophenes with a CCl₄–ROH–catalyst system, where the presence of excess alcohol leads to esterification. semanticscholar.orgresearchgate.net

| Method | Reagents | Description |

|---|---|---|

| Fischer Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Direct reaction of the carboxylic acid with an alcohol. It is an equilibrium process. gatech.edu |

| Via Acid Chloride | 1. Thionyl Chloride (SOCl₂) or Oxalyl Chloride 2. Alcohol | The carboxylic acid is first converted to the highly reactive acid chloride, which then reacts with an alcohol. beilstein-journals.org |

| Catalytic Carboxylation/Esterification | CO, Alcohol (e.g., EtOH), Palladium Catalyst | A palladium-catalyzed carbonylation of a halogenated thiophene precursor in the presence of an alcohol directly yields the ester. beilstein-journals.org |

| Catalytic Oxidation/Esterification | CCl₄, Alcohol, Catalyst (e.g., VO(acac)₂, Fe(acac)₃) | A one-pot reaction where a thiophene precursor is oxidized and esterified. semanticscholar.orgresearchgate.net |

Amidation Reactions

Amide bond formation is a cornerstone of organic synthesis. For 2-thiophenecarboxylic acid derivatives, amides can be prepared by reacting an activated form of the carboxylic acid with an amine. A common approach involves the conversion of the carboxylic acid to its corresponding acid chloride, followed by reaction with ammonia (B1221849) or a primary/secondary amine. beilstein-journals.org

Modern coupling reagents provide a more direct and often milder route to amides. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) and a base, facilitate the direct coupling of the carboxylic acid with an amine. nih.gov This method is particularly useful for coupling with sensitive or electron-deficient amines. nih.gov Another powerful coupling system is HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in combination with a non-nucleophilic base like Hünig's base, which can efficiently couple a wide variety of carboxylates and amines. nih.gov

| Method | Reagents | Description |

|---|---|---|

| Via Acid Chloride | 1. SOCl₂ or (COCl)₂ 2. Amine (e.g., NH₃, RNH₂, R₂NH) | The carboxylic acid is converted to the acid chloride, which reacts with an amine to form the amide. beilstein-journals.org |

| Carbodiimide Coupling | EDC, HOBt, Amine, Base (e.g., DIPEA) | Direct coupling of the carboxylic acid and amine, mediated by EDC. HOBt is often added to suppress side reactions and improve efficiency. nih.gov |

| Uronium Salt Coupling | HBTU, Amine, Base (e.g., Hünig's base) | A highly efficient method for the direct coupling of carboxylate salts with amines, often complete in 1-2 hours. nih.gov |

Reduction of the Carboxyl Group to Aldehydes or Alcohols

The carboxyl group of this compound and its derivatives can be reduced to either primary alcohols or aldehydes, depending on the choice of reducing agent. Strong reducing agents are typically required for the complete reduction to an alcohol, while milder, more sterically hindered reagents are necessary to stop the reaction at the aldehyde stage.

The conversion of carboxylic acids to primary alcohols is commonly achieved using powerful hydride donors like lithium aluminum hydride (LiAlH₄). libretexts.org This reagent readily reduces the carboxylic acid functional group, as well as esters, to the corresponding alcohol. libretexts.org The reaction proceeds through an aldehyde intermediate, which is immediately reduced further because it is more reactive than the starting carboxylic acid. libretexts.org Sodium borohydride (B1222165) (NaBH₄), a milder reducing agent, is generally not strong enough to reduce carboxylic acids or their esters. libretexts.orgkhanacademy.org

Another effective reagent for the selective reduction of carboxylic acids in the presence of other reducible functional groups (like ketones or esters) is borane (B79455) (BH₃), often used as a complex with tetrahydrofuran (B95107) (THF). khanacademy.org Borane reacts preferentially with the carboxyl group to form a primary alcohol. khanacademy.org

The partial reduction of carboxylic acid derivatives, such as esters, to aldehydes can be accomplished using specific reagents at low temperatures. Diisobutylaluminum hydride (DIBAL-H) is a common choice for this transformation, typically carried out at -78 °C to prevent over-reduction to the alcohol. libretexts.org

| Reagent | Starting Material | Product | Notes |

|---|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | Carboxylic Acid / Ester | Primary Alcohol | Strong reducing agent; reduces many carbonyl groups. libretexts.org |

| Borane-tetrahydrofuran complex (BH₃·THF) | Carboxylic Acid | Primary Alcohol | Selective for carboxylic acids over some other functional groups. khanacademy.org |

| Sodium borohydride (NaBH₄) | Carboxylic Acid / Ester | No Reaction | Not a sufficiently strong reducing agent. libretexts.orgkhanacademy.org |

| Diisobutylaluminum hydride (DIBAL-H) | Ester | Aldehyde | Reaction must be performed at low temperatures (e.g., -78 °C) to isolate the aldehyde. libretexts.org |

Reactivity of the Thiophene Ring System

The reactivity of the thiophene ring in this compound is governed by the electronic effects of its two substituents. The sulfanyl (-SH) group at the C3 position is an electron-donating group, which activates the ring towards electrophilic attack. Conversely, the carboxylic acid (-COOH) group at the C2 position is an electron-withdrawing group, which deactivates the ring. The interplay of these competing effects dictates the regioselectivity of various substitution reactions.

Electrophilic Aromatic Substitution Reactions on the Thiophene Nucleus

In electrophilic aromatic substitution, the activating, electron-donating sulfanyl group generally exerts a stronger directing influence than the deactivating carboxylic acid group. Thiophene itself is highly reactive towards electrophiles, with substitution preferentially occurring at the C2 and C5 positions. For a 2,3-disubstituted thiophene like this compound, the C5 position is the most likely site for electrophilic attack. The activating sulfanyl group strongly directs incoming electrophiles to its ortho (C2, C4) and para (C5) positions. Since the C2 position is already substituted and the C4 position is sterically hindered by the adjacent sulfanyl group, substitution at the C5 position is favored.

Nucleophilic Aromatic Substitution Reactions on Halogenated Thiophene Rings

Nucleophilic aromatic substitution (SNAr) reactions are facilitated by the presence of strong electron-withdrawing groups on the aromatic ring. In halogenated derivatives of this compound, the carboxylic acid group at C2 can activate halogens at the C3 position for substitution by nucleophiles. researchgate.net For SNAr to occur on a thiophene ring, an activated halogen atom is typically required, often positioned ortho or para to a powerful electron-withdrawing group like a nitro or carbonyl group. researchgate.net

| Thiophene Substrate Class | Activating Group | Typical Nucleophile | Outcome |

|---|---|---|---|

| 3-Halogenated 2-carbonyl thiophenes | -COOH / -COOR | Thiols, Amines | Displacement of the C3-halogen. researchgate.net |

| 2-Halogenated 3-nitro thiophenes | -NO₂ | Amines, Thiolates | Displacement of the C2-halogen. researchgate.net |

| Halogenated Pyridiniums (for comparison) | Positively charged ring | Thiols / Thiolates | Room temperature substitution is possible due to high activation. chemrxiv.org |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck-type)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Halogenated derivatives of this compound are potential substrates for such transformations.

Suzuki Coupling: This reaction typically involves the coupling of an organoboron compound (like a boronic acid) with an organohalide. A bromo- or iodo- derivative of this compound could be coupled with various aryl or vinyl boronic acids to introduce new carbon substituents onto the thiophene ring. Kinetic studies on the oxidative cross-coupling of thiophenes with arylboron compounds suggest a mechanism involving the formation of a palladium-thiophene complex as a key step. nih.gov

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene. A halogenated this compound could react with alkenes to form vinylated thiophene derivatives. For instance, 3-arylbutadiene sulfones have been prepared via the Heck reaction of butadiene sulfone with arenediazonium salts, showcasing the utility of this reaction on sulfur-containing rings. researchgate.net

Liebeskind-Srogl Cross-Coupling: This reaction allows for the coupling of thioesters with boronic acids. nih.gov An ester derivative of this compound could potentially be converted to a thioester and then used in this type of coupling, which proceeds under mild conditions and tolerates a wide range of functional groups. The reaction is facilitated by a copper(I) cofactor that activates the C(O)-S bond. nih.gov

C-S Coupling: Palladium catalysis can also be employed to form the C-S bond itself. Domino reactions using thiourea (B124793) as a dihydrosulfide surrogate can produce various sulfur-containing heterocycles, including thieno[3,2-b]thiophenes, from aryl iodides and bromides. organic-chemistry.org

| Reaction Type | Thiophene Substrate | Coupling Partner | Catalyst System (Example) | Product Type |

|---|---|---|---|---|

| Suzuki Coupling | Halogenated Thiophene | Aryl/Vinyl Boronic Acid | Pd(OAc)₂ / Phosphine Ligand | Aryl/Vinyl-substituted Thiophene |

| Heck Reaction | Halogenated Thiophene | Alkene | PdCl₂ / Base | Alkene-substituted Thiophene |

| Liebeskind-Srogl Coupling | Thioester Derivative | Aryl Boronic Acid | Pd-NHC / Cu(I) cofactor | Ketone |

| C-S Coupling / Cyclization | Ortho-alkynyl Aryl Halide | Thiourea | [Pd₂dba₃] / Triphos | Thieno[3,2-b]thiophene (B52689) organic-chemistry.org |

Mechanistic Investigations of Complex Reaction Sequences

Understanding the reaction mechanisms involving thiophene derivatives is crucial for optimizing existing synthetic routes and developing new ones. Mechanistic studies often employ a combination of kinetic analysis, computational modeling (like Density Functional Theory, DFT), and isotopic labeling experiments.

For palladium-catalyzed cross-coupling reactions, kinetic studies have shed light on the roles of the various components. For the oxidative coupling between phenylboronic acid and a thiophene derivative, the reaction rate was found to depend on the concentrations of the palladium catalyst, the boronic acid, and the thiophene substrate. nih.gov A low inverse kinetic isotope effect suggested that the C-H bond cleavage was not the rate-determining step. nih.gov Instead, the data supported a mechanism where the rate-limiting step is the transfer of the aryl group from the boronic acid to a palladium-thiophene complex. nih.gov

In nucleophilic aromatic substitution, computational studies help to elucidate the reaction pathway. For the reaction of substituted nitrothiophenes with pyrrolidine, the mechanism is shown to be a stepwise process involving the initial addition of the nucleophile to form a Meisenheimer-like intermediate, followed by the elimination of the leaving group. researchgate.net

Mechanistic insights can also arise from unexpected reactivity. For example, in the Liebeskind-Srogl cross-coupling of thioesters, the choice of copper cofactor was found to direct the reaction down two different pathways. nih.gov While a Cu(I) cofactor led to the expected acyl product (a ketone), a switch to Cu(OTf)₂ resulted in a decarbonylative coupling to produce a biaryl product, highlighting the subtle electronic effects that can control reaction outcomes. nih.gov Such studies are essential for predicting and controlling the chemical transformations of complex molecules like this compound.

Computational and Theoretical Investigations of 3 Sulfanyl 2 Thiophenecarboxylic Acid Derivatives

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict a variety of molecular properties with high accuracy, balancing computational cost and precision. For thiophene (B33073) derivatives, DFT calculations are instrumental in elucidating their fundamental chemical and physical characteristics.

Geometry optimization is a fundamental computational step that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For thiophene-based molecules, this process reveals crucial information about bond lengths, bond angles, and dihedral angles. Studies on analogous compounds, such as 3-thiophenecarboxylic acid (3-TCA), have utilized DFT methods like B3LYP with a 6-311++G(d,p) basis set to calculate these parameters. researchgate.netnih.gov The optimized geometry is essential for accurately predicting other molecular properties.

Conformational analysis, often performed by scanning the potential energy surface through the rotation of specific dihedral angles, identifies the most stable conformers of a molecule. For thiophene carboxylic acids, rotation around the C-C bond connecting the thiophene ring and the carboxylic acid group is of particular interest. researchgate.net This analysis can reveal the presence of intramolecular hydrogen bonds, for instance between the carboxylic acid group and the thiophene sulfur atom, which can significantly influence the molecule's reactivity and electronic properties. nih.gov

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length (Å) | C2-S1 | 1.751 |

| C5-S1 | 1.721 | |

| C3-C4 | 1.381 | |

| C6=O7 | 1.213 | |

| C6-O8 | 1.357 | |

| Bond Angle (°) | C5-S1-C2 | 92.2 |

| C3-C2-S1 | 111.0 | |

| C4-C3-C2 | 112.9 | |

| O7-C6-C3 | 123.8 | |

| O8-C6-O7 | 121.7 |

The electronic properties of a molecule are key to understanding its reactivity and stability. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. mdpi.com The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for describing molecular reactivity; a smaller gap generally implies higher chemical reactivity and lower kinetic stability. mdpi.comnih.gov

DFT calculations are widely used to determine the energies of these frontier orbitals for various thiophene derivatives. mdpi.comsemanticscholar.org These studies show how different substituents on the thiophene ring can modulate the HOMO-LUMO gap, thereby tuning the molecule's electronic behavior and potential biological activity. semanticscholar.org

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Derivative 1 | -6.42 | -2.02 | 4.40 |

| Derivative 3 | -6.57 | -1.92 | 4.65 |

| Derivative 5 | -6.17 | -2.27 | 3.90 |

| Derivative 7 | -5.92 | -2.48 | 3.44 |

| Derivative 9 | -6.38 | -2.25 | 4.13 |

Theoretical vibrational analysis using DFT is a powerful tool for interpreting and assigning experimental spectroscopic data, such as that from Fourier-transform infrared (FT-IR) and Raman spectroscopy. researchgate.net By calculating the harmonic vibrational frequencies, researchers can predict the spectroscopic signatures of a molecule. These calculated frequencies are often scaled to correct for anharmonicity and other systematic errors inherent in the computational method, leading to excellent agreement with experimental spectra. iosrjournals.orgmdpi.com

For thiophene carboxylic acids, this analysis helps to assign specific vibrational modes to characteristic functional groups, including the C=O stretching of the carboxylic acid, the C-S stretching within the thiophene ring, and various C-H bending and stretching modes. iosrjournals.org Such detailed assignments are crucial for structural confirmation and for understanding intermolecular interactions, like hydrogen bonding.

| Vibrational Assignment | Experimental FT-IR | Experimental FT-Raman | Calculated (Scaled) |

|---|---|---|---|

| O-H stretch | - | 3083 | 3080 |

| C=O stretch | 1670 | 1669 | 1673 |

| C-C stretch (ring) | 1528 | 1530 | 1526 |

| C-O stretch | 1309 | 1309 | 1307 |

| O-H in-plane bend | 1443 | 1443 | 1443 |

| C-S stretch (ring) | - | 637 | 649 |

Molecular Docking and Simulation Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov It has become an indispensable tool in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of ligand-target interactions.

Molecular docking simulations are used to model the interaction between a ligand, such as a derivative of 3-Sulfanyl-2-thiophenecarboxylic acid, and the active site of a biological target. This modeling provides detailed insights into the non-covalent interactions that stabilize the ligand-protein complex, including hydrogen bonds, hydrophobic interactions, and π-π stacking. nih.gov

For example, docking studies of various thiophene derivatives into the active sites of enzymes like lactate (B86563) dehydrogenase or cyclin-dependent kinase 2 (CDK2) have successfully identified key amino acid residues responsible for binding. nih.govjuniperpublishers.com The thiophene ring often engages in hydrophobic interactions within the binding pocket, while functional groups like carboxylic acids or amides form critical hydrogen bonds with polar residues, anchoring the ligand in place. juniperpublishers.comnih.gov Understanding these specific interactions is fundamental for structure-activity relationship (SAR) studies and for designing more potent and selective inhibitors.

A primary output of molecular docking is the prediction of the most likely binding mode or pose of the ligand within the receptor's active site. Docking algorithms generate multiple possible poses and rank them using a scoring function, which estimates the binding affinity or interaction energy. mdpi.com The score, often expressed in units like kcal/mol, provides a quantitative measure of the stability of the ligand-protein complex; a more negative score typically indicates a stronger binding interaction. nih.gov

Studies on diverse thiophene-based inhibitors have demonstrated the utility of these predictions. Docking scores are often correlated with experimentally determined biological activity (e.g., IC₅₀ values), validating the computational model. juniperpublishers.com These predicted energies help prioritize which derivatives are most promising for synthesis and experimental testing, thereby accelerating the drug discovery process.

| Compound | C-Docker Interaction Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Lead Compound | -37.45 | - |

| Derivative 7 | -38.15 | Lys33, Asp86 |

| Derivative 8 | -40.25 | Lys33, Asp86 |

| Derivative 9 | -39.78 | Lys33 |

| Derivative 10 | -38.65 | Lys33, Lys89 |

| Derivative 11 | -39.11 | Lys33, Lys89 |

Quantum Chemical Descriptors and Reactivity Prediction

Quantum chemical descriptors derived from computational models serve as powerful tools for predicting the reactivity and stability of molecules. Density Functional Theory (DFT) is a commonly employed method for these calculations, providing a balance between accuracy and computational cost. For thiophene derivatives, analysis of descriptors such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution is fundamental. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability; a smaller gap generally suggests higher reactivity. In the case of this compound, the interplay between the donor (-SH) and acceptor (-COOH) groups is expected to reduce the HOMO-LUMO gap, enhancing its reactivity compared to unsubstituted thiophene.

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution within a molecule, allowing for the prediction of sites susceptible to electrophilic and nucleophilic attack. The MEP map uses a color scale to denote electrostatic potential, where red indicates regions of high electron density (negative potential), typically associated with lone pairs on heteroatoms, and blue signifies regions of low electron density (positive potential), usually around hydrogen atoms attached to electronegative atoms.

For a molecule like this compound, the MEP surface would likely show a region of high negative potential (red) around the oxygen atoms of the carboxylic acid group, making them prime targets for electrophilic attack. Conversely, the hydrogen atom of the carboxylic acid and the hydrogen of the sulfanyl (B85325) group would be characterized by positive potential (blue), indicating their susceptibility to nucleophilic attack. The sulfur atom of the sulfanyl group, with its lone pairs, would also contribute to the negative potential region. Computational studies on similar thiophene sulfonamide derivatives have utilized MEP maps to identify these reactive zones, confirming the utility of this analysis. researchgate.netsemanticscholar.org

Natural Bond Orbital (NBO) analysis is a theoretical method used to investigate charge transfer, hyperconjugative interactions, and the nature of bonding within a molecule. It provides a detailed picture of the delocalization of electron density from occupied Lewis-type orbitals (donors) to unoccupied non-Lewis type orbitals (acceptors). The strength of these interactions is quantified by the second-order perturbation energy, E(2).

In this compound, significant intramolecular charge transfer is expected. NBO analysis would likely reveal strong interactions involving the lone pairs of the sulfur and oxygen atoms. For instance, delocalization of electron density from the lone pairs of the sulfanyl sulfur to the antibonding orbitals of the thiophene ring and the carboxylic group would stabilize the molecule. Similarly, interactions between the lone pairs of the carbonyl oxygen and adjacent sigma antibonding orbitals would be evident. Studies on aromatic thiols have employed NBO analysis to explain the nature of sulfur-centered hydrogen bonds, highlighting the importance of lone pair delocalization. chemrxiv.org Furthermore, NBO analysis has been performed on other thiophene derivatives to elucidate intramolecular interactions and their impact on molecular stability. researchgate.netnih.gov

An illustrative NBO analysis for a substituted thiophene derivative is presented below, showcasing typical donor-acceptor interactions and their stabilization energies.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

| LP (1) S | π* (C=C) | > 5.0 | Lone Pair -> Antibonding π |

| LP (2) O | σ* (C-C) | ~ 2.0 | Lone Pair -> Antibonding σ |

| π (C=C) | π* (C=O) | > 10.0 | π -> π* Conjugation |

Note: This table is illustrative and provides expected interaction types and energies for a donor-acceptor substituted thiophene system based on general chemical principles and findings from related studies.

Molecules with significant intramolecular charge transfer, particularly those with donor-π-acceptor (D-π-A) structures, often exhibit significant nonlinear optical (NLO) properties. These properties are of interest for applications in optoelectronics and photonics. Computational chemistry allows for the prediction of NLO behavior through the calculation of molecular polarizability (α) and first (β) and second (γ) hyperpolarizabilities.

The structure of this compound, with the electron-donating sulfanyl group and the electron-accepting carboxylic acid group conjugated through the thiophene ring, fits the D-π-A motif. Computational studies on various thiophene derivatives have shown that this type of architecture can lead to large hyperpolarizability values. nih.govmdpi.comresearchgate.net DFT calculations are a standard method for predicting these properties. For instance, investigations into thiophene sulfonamide derivatives have demonstrated that compounds with lower HOMO-LUMO energy gaps tend to have higher hyperpolarizability values, indicating a stronger NLO response. researchgate.net The introduction of different donor and acceptor groups on a thiophene scaffold significantly influences the NLO response, with stronger donors and acceptors generally leading to enhanced properties. nih.govacs.org

The following table presents typical calculated NLO parameters for D-π-A systems based on thiophene, illustrating the range of values that can be expected.

| Compound Type | HOMO-LUMO Gap (eV) | Polarizability (α) (a.u.) | First Hyperpolarizability (β) (a.u.) |

| Thiophene | ~6.0 | ~50-70 | Low |

| Donor-Substituted Thiophene | ~5.0-5.5 | ~80-120 | Moderate |

| Donor-Acceptor Substituted Thiophene | ~3.0-4.5 | >150 | High |

Note: This table contains representative data ranges compiled from general findings in computational studies of thiophene derivatives to illustrate expected trends.

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry is a powerful tool for elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. This involves identifying the structures of reactants, products, intermediates, and, crucially, transition states. By calculating the energies of these species, reaction pathways can be charted, and activation energies can be determined, providing a deeper understanding of reaction kinetics and selectivity.

For reactions involving this compound or its derivatives, DFT calculations can be employed to explore various potential mechanisms. For example, in electrophilic substitution reactions, which are common for thiophene rings, computational models can predict the preferred site of attack by analyzing the stability of the possible intermediates (sigma complexes). nih.gov Similarly, for reactions involving the carboxylic acid or sulfanyl groups, such as esterification or oxidation, computational studies can model the step-by-step process, identify the rate-determining step, and rationalize experimental observations.

Computational studies have been successfully used to investigate the mechanisms of substitution reactions in nitrothiophenes, revealing different pathways depending on the position of the nitro group. murdoch.edu.au In another example, a combination of experimental and computational evidence was used to propose a mechanism for a thiophenol-catalyzed radical hydroformylation reaction, where calculations helped to quantify the reduction in the activation energy barrier provided by the catalyst. acs.org These examples underscore the capability of computational approaches to provide detailed mechanistic insights that are often difficult to obtain through experimental means alone.

Research Applications and Potential in Advanced Materials and Chemical Synthesis

Utility as Versatile Molecular Building Blocks in Organic Synthesis

The presence of reactive carboxylic acid and sulfanyl (B85325) groups on a stable aromatic thiophene (B33073) core imparts considerable versatility to 3-Sulfanyl-2-thiophenecarboxylic acid as a molecular building block. These functional groups can be selectively or simultaneously involved in a variety of organic reactions to construct intricate molecular frameworks.

Precursors for Novel Heterocyclic Compounds

This compound is a promising precursor for the synthesis of novel heterocyclic compounds, particularly fused ring systems containing sulfur. The juxtaposition of the sulfanyl and carboxylic acid groups on the thiophene ring allows for intramolecular cyclization reactions, leading to the formation of thieno[3,2-b]thiophene (B52689) derivatives. Thieno[3,2-b]thiophenes are a class of fused heterocyclic compounds that are of significant interest due to their applications in optoelectronic materials, organic solar cells, and polymer semiconductors. nih.govnih.gov

The synthesis of the thieno[3,2-b]thiophene core often involves the construction of the second thiophene ring onto a pre-existing one. For instance, derivatives of thiophene-2-carboxylic acid can be utilized in multi-step synthetic sequences to build the fused ring system. nih.govresearchgate.net While specific examples detailing the direct conversion of this compound to a thieno[3,2-b]thiophene system are not extensively documented, the strategic placement of the reactive groups suggests its potential in such synthetic endeavors. The general synthetic strategies often involve the reaction of a 3-halothiophene with a sulfur source and reagents to build the second ring. nih.gov The presence of the sulfanyl group in this compound could potentially simplify such a process by providing an intrinsic sulfur source for the cyclization.

Furthermore, the carboxylic acid and thiol moieties can independently react to form a variety of other heterocyclic systems. For example, thiols are known to react with various functional groups to form sulfur-containing heterocycles. mdpi.com

Intermediates in the Synthesis of Complex Organosulfur Molecules

Organosulfur compounds are a broad class of molecules with diverse applications in pharmaceuticals, agrochemicals, and materials science. google.com The this compound molecule, containing both a thiol and a thioether (within the thiophene ring), is an inherent organosulfur compound that can serve as a scaffold for the synthesis of more complex organosulfur molecules.

The sulfanyl group is particularly reactive and can undergo a variety of transformations, including alkylation, arylation, and oxidation, to introduce new functionalities and build larger molecular structures. Thiol-ene reactions, which involve the addition of a thiol across a carbon-carbon double bond, are a powerful tool in organic synthesis for the formation of thioethers under mild conditions. wikipedia.org This "click chemistry" reaction is known for its high efficiency and selectivity, making it a valuable method for conjugating this compound to other molecules. wikipedia.orgyoutube.com

The carboxylic acid group can be converted into a range of other functional groups, such as esters, amides, and acid chlorides, further expanding the synthetic utility of this compound as an intermediate. These transformations allow for the incorporation of the thiophene-based structure into a wide array of complex molecular architectures.

Development and Exploration in Materials Science

The unique electronic and chemical properties of the thiophene ring, combined with the reactive functional groups of this compound, make it a candidate for the development of advanced materials with tailored properties.

Role in the Synthesis of Specialty Polymers and Coatings

Thiophene-based molecules are known to be components of various dyes and functional polymers. espublisher.com While direct applications of this compound in specialty polymers and coatings are not widely reported, its functional groups suggest potential utility in this area.

The sulfanyl group opens up the possibility of creating specialty polymers through thiol-ene polymerization. This type of polymerization proceeds via a step-growth mechanism and can be initiated by UV light or heat, offering a versatile and efficient method for producing cross-linked polymer networks. wikipedia.org Such networks can be designed to have a range of properties suitable for various coating applications. The incorporation of the rigid thiophene unit into the polymer backbone could enhance the thermal stability and mechanical properties of the resulting material.

The carboxylic acid group can be used to improve the adhesion of polymers to various substrates or to introduce other functionalities into the polymer structure. For instance, it could be used to create water-soluble or dispersible polymers, which are desirable for environmentally friendly coating formulations.

Incorporation into Conductive Polymers and Organic Electronic Materials

Polythiophenes are one of the most extensively studied classes of conductive polymers due to their excellent electrical conductivity, stability, and processability. mdpi.comcas.org These materials are key components in a variety of organic electronic devices, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors. mdpi.comcas.org

The incorporation of functional groups onto the thiophene monomer is a common strategy to fine-tune the properties of the resulting conductive polymer. This compound represents a functionalized thiophene monomer that could be polymerized, either chemically or electrochemically, to produce a conductive polymer with pendant sulfanyl and carboxylic acid groups. These groups could then be used for post-polymerization modification to further tailor the material's properties or to attach other molecules, such as biomolecules for sensor applications. nih.gov

Furthermore, as a precursor to thieno[3,2-b]thiophenes, this compound is indirectly linked to the field of organic semiconductors. Thieno[3,2-b]thiophene-based molecules have been shown to be promising p-type organic semiconductors. nih.govresearchgate.net The synthesis of such materials often starts from functionalized thiophenes.

| Application Area | Potential Role of this compound | Key Functional Groups Involved |

|---|---|---|

| Organic Synthesis | Precursor for fused heterocycles like thieno[3,2-b]thiophenes. | Sulfanyl and Carboxylic Acid |

| Intermediate for complex organosulfur molecules via reactions like thiol-ene additions. | Sulfanyl | |

| Materials Science | Monomer for specialty polymers and coatings through thiol-ene polymerization. | Sulfanyl |

| Functional monomer for conductive polymers with tunable properties. | Thiophene ring, Carboxylic Acid | |

| Building block for organic semiconductors. | Thiophene ring |

Studies on Photochemical Polymerization of Thiophene Derivatives

Photochemical polymerization, or photopolymerization, is a process that uses light to initiate a polymerization reaction. This technique is widely used in various industrial applications, such as coatings, adhesives, and 3D printing, due to its rapid curing speeds and low energy consumption.

Furthermore, the photochemistry of carboxylic acids containing a thioether group has been studied, revealing that the C-S bond can undergo homolytic cleavage upon irradiation. researchgate.net This suggests that the thiophene ring itself or the sulfanyl group could participate in photochemical reactions, potentially leading to polymerization or other material modifications.

Based on a comprehensive review of available scientific literature, there is currently insufficient specific research data on "this compound" to fully address the topics outlined in your request. Detailed studies focusing on its specific contributions to catalysis, ligand design in organometallic chemistry, or its application in scaffold design for chemical biology research are not prominently available.

The functional moieties of the molecule—a thiophene ring, a carboxylic acid group, and a sulfanyl (thiol) group—suggest a theoretical potential for the applications you have outlined. For instance:

The carboxylic acid and thiol groups could potentially act as a bidentate ligand, coordinating with transition metals for catalytic applications.

Thiophene scaffolds are widely recognized in medicinal chemistry and could theoretically be used to design molecules that interact with biological macromolecules.

However, without specific published research, any detailed discussion on these points would be speculative and would not meet the requirement for scientifically accurate content based on detailed research findings. Therefore, it is not possible to generate the requested article with the required depth and adherence to factual data at this time.

Q & A

Q. What are the recommended synthetic routes for 3-sulfanyl-2-thiophenecarboxylic acid, and how do reaction conditions influence yield?

The synthesis of this compound typically involves functionalization of the thiophene ring. A common approach is the nucleophilic substitution of 2-thiophenecarboxylic acid derivatives with sulfanyl (-SH) groups. For example, using thiourea or sodium hydrosulfide under acidic conditions can introduce the sulfanyl moiety at the 3-position. Reaction temperature (e.g., 80–100°C) and solvent choice (polar aprotic solvents like DMF) are critical for optimizing yield, as excessive heat may lead to side reactions such as decarboxylation .

Q. How can researchers characterize the purity and structural integrity of this compound?

Key characterization methods include:

- NMR spectroscopy : and NMR to confirm substitution patterns on the thiophene ring.

- Mass spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H] at m/z 160.01 for CHOS).

- FT-IR : Peaks near 2500–2600 cm indicate the presence of -SH groups.

Cross-validation with elemental analysis (C, H, S) ensures purity >95% .

Q. What are the stability considerations for handling and storing this compound?

The compound is sensitive to oxidation due to the -SH group. Storage under inert gas (e.g., argon) at –20°C in airtight containers is recommended. Avoid exposure to strong oxidizing agents (e.g., peroxides) and bases, which may degrade the sulfanyl moiety. Stability tests under varying pH (e.g., 2–9) show decomposition at alkaline conditions (>pH 8) via thiolate formation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Discrepancies in bioactivity (e.g., antimicrobial vs. inactive results) often stem from impurities or assay conditions. Methodological solutions include:

- Dose-response curves : Validate activity across multiple concentrations.

- Metabolite profiling : Use LC-MS to rule out degradation products.

- Orthogonal assays : Confirm results with alternative methods (e.g., fluorescence-based vs. colony-counting assays).

Recent studies highlight batch-to-batch variability in sulfanyl-group reactivity as a key factor .

Q. What computational approaches are effective for predicting the reactivity of this compound in catalytic systems?

Density Functional Theory (DFT) calculations can model the electronic structure of the thiophene ring and sulfanyl group. Focus on:

- Frontier Molecular Orbitals (FMOs) : Identify nucleophilic/electrophilic sites.

- Solvent effects : Use implicit solvation models (e.g., PCM) to simulate reaction environments.

For example, DFT studies on analogous thiophene derivatives reveal that the sulfanyl group lowers the LUMO energy, enhancing electrophilic aromatic substitution .

Q. How can factorial design optimize the synthesis of this compound derivatives for drug discovery?

A 2 factorial design can systematically evaluate variables:

- Factors : Temperature, solvent polarity, catalyst loading.

- Responses : Yield, purity, reaction time.

For instance, a recent study using this approach reduced side-product formation by 40% when coupling 3-sulfanyl groups to thiophene scaffolds, identifying solvent polarity as the most significant factor .

Q. What strategies mitigate environmental risks during large-scale synthesis of this compound?

- Waste management : Neutralize acidic byproducts (e.g., HS) with alkaline scrubbers.

- Green solvents : Replace DMF with cyclopentyl methyl ether (CPME), reducing toxicity.

- Catalytic recycling : Use immobilized catalysts (e.g., silica-supported Pd) to minimize heavy metal waste.

Ecotoxicity assessments (e.g., Daphnia magna tests) are critical for evaluating aqueous waste streams .

Data-Driven Research Challenges

Q. How can machine learning (ML) models accelerate the discovery of novel this compound analogs?

ML approaches like QSAR (Quantitative Structure-Activity Relationship) can predict biological activity using descriptors such as:

Q. What analytical techniques address spectral overlaps in characterizing this compound mixtures?

- 2D NMR (COSY, HSQC) : Resolve overlapping proton signals in complex mixtures.

- Chromatography-coupled MS : Use UPLC-MS/MS with ion mobility for isomer separation.

For example, ion mobility distinguished 3-sulfanyl isomers from 4-sulfanyl analogs in a recent study, resolving a 0.1 Da mass difference challenge .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.